molecular formula C13H20O2S2 B12589941 (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol CAS No. 649748-79-8

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol

Cat. No.: B12589941
CAS No.: 649748-79-8
M. Wt: 272.4 g/mol
InChI Key: DBJKOHLACOVPIZ-IGCXYCKISA-N
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Description

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol is a chiral compound with significant interest in the field of organic chemistry. This compound features a benzenesulfinyl group, a methylsulfanyl group, and a hexanol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfinyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophile, facilitating nucleophilic attacks by various biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol can be compared with other chiral sulfoxides and sulfides, such as:
    • ®-(+)-Methyl p-tolyl sulfoxide
    • (S)-(-)-Methyl p-tolyl sulfoxide
    • ®-(+)-Methyl phenyl sulfoxide

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both benzenesulfinyl and methylsulfanyl groups.

Properties

CAS No.

649748-79-8

Molecular Formula

C13H20O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

(2R,3R)-2-methylsulfanyl-1-[(S)-phenylsulfinyl]hexan-3-ol

InChI

InChI=1S/C13H20O2S2/c1-3-7-12(14)13(16-2)10-17(15)11-8-5-4-6-9-11/h4-6,8-9,12-14H,3,7,10H2,1-2H3/t12-,13+,17+/m1/s1

InChI Key

DBJKOHLACOVPIZ-IGCXYCKISA-N

Isomeric SMILES

CCC[C@H]([C@H](C[S@](=O)C1=CC=CC=C1)SC)O

Canonical SMILES

CCCC(C(CS(=O)C1=CC=CC=C1)SC)O

Origin of Product

United States

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